Cas no 136191-64-5 (PYRIMINOBAC-METHYL (E))

PYRIMINOBAC-METHYL (E) structure
PYRIMINOBAC-METHYL (E) structure
Product Name:PYRIMINOBAC-METHYL (E)
CAS-nummer:136191-64-5
MF:C17H19N3O6
MW:361.349264383316
CID:147343
PubChem ID:9604652
Update Time:2025-04-19

PYRIMINOBAC-METHYL (E) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
    • KlH-6127
    • Pyriminobac-methyl
    • PYRIMINOBAC-METHYL (E)
    • methyl (EZ)-2-(4,6-dimethoxypyrimidin-2-yloxy)-6-(1-methoxyiminoethyl)benzoate
    • methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
    • methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1Ξ)-N-methoxyethanimidoyl]benzoate
    • DTXSID5058307
    • KIH 6127
    • UNII-WJ3768O35Z
    • (E)-PYRIMINOBAC-METHYL
    • Q27231173
    • (Z)-Pyriminobac-methyl 10 microg/mL in Cyclohexane
    • KIH-6127
    • KUH 920
    • HIECLEAN
    • Pyriminobac-methyl, BSI
    • PYRIMINOBAC METHYL ESTER
    • AKOS015911116
    • methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1E)-1-(methoxyimino)ethyl]benzoate
    • C18486
    • Prosper
    • SCHEMBL65714
    • CHEBI:81780
    • Pyriminobac-methyl [ISO:BSI]
    • (E)-Pyriminobac-methyl 10 microg/mL in Cyclohexane
    • 147411-69-6
    • KUH-920
    • WJ3768O35Z
    • BENZOIC ACID, 2-((4,6-DIMETHOXY-2-PYRIMIDINYL)OXY)-6-((1E)-1-(METHOXYIMINO)ETHYL)-, METHYL ESTER
    • LS-14583
    • USSIUIGPBLPCDF-JMIUGGIZSA-N
    • methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate
    • E-Pyriminobac-methyl
    • 136191-64-5
    • Pyriminobac-methyl [ISO]
    • Methyl (E)-2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-(1-(N-methoxyimino)ethyl)benzoate
    • Inchi: 1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
    • InChI-sleutel: USSIUIGPBLPCDF-KEBDBYFISA-N
    • LACHT: O(C1N=C(C=C(N=1)OC)OC)C1=CC=CC(/C(/C)=N/OC)=C1C(=O)OC

Berekende eigenschappen

  • Exacte massa: 361.12700
  • Monoisotopische massa: 361.127385
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 477
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 101
  • XLogP3: 2.8

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Smeltpunt: 105-106°C
  • Kookpunt: 536.3 ºC at 760 mmHg
  • Vlampunt: 278.1ºC
  • Brekindex: 1.548
  • PSA: 101.36000
  • LogboekP: 2.44310
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd